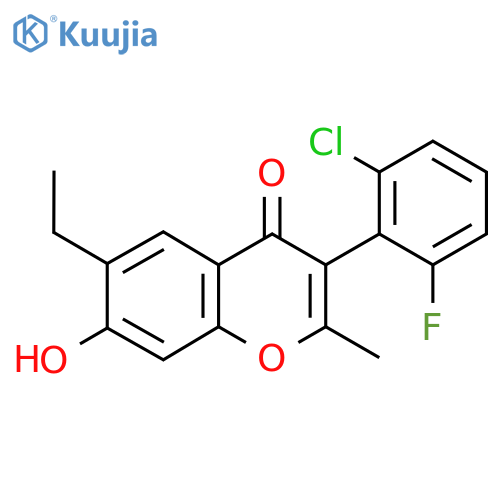

Cas no 433327-78-7 (3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)

433327-78-7 structure

商品名:3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- EN300-03243

- AKOS000122594

- CS-0348513

- 433327-78-7

- 3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one

- 3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

- 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one

-

- インチ: 1S/C18H14ClFO3/c1-3-10-7-11-15(8-14(10)21)23-9(2)16(18(11)22)17-12(19)5-4-6-13(17)20/h4-8,21H,3H2,1-2H3

- InChIKey: XZTZOZVNABCBRE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1C1=C(C)OC2C=C(C(CC)=CC=2C1=O)O)F

計算された属性

- せいみつぶんしりょう: 332.0615502g/mol

- どういたいしつりょう: 332.0615502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419183-250mg |

3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one |

433327-78-7 | 95% | 250mg |

¥14472.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419183-100mg |

3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one |

433327-78-7 | 95% | 100mg |

¥17280.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419183-50mg |

3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one |

433327-78-7 | 95% | 50mg |

¥15422.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419183-500mg |

3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one |

433327-78-7 | 95% | 500mg |

¥18867.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419183-2.5g |

3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one |

433327-78-7 | 95% | 2.5g |

¥30844.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419183-1g |

3-(2-Chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methyl-4h-chromen-4-one |

433327-78-7 | 95% | 1g |

¥15698.00 | 2024-05-13 |

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

433327-78-7 (3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量